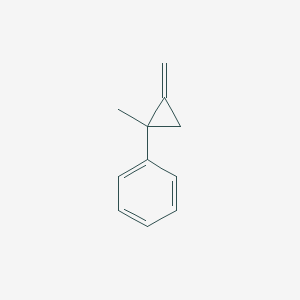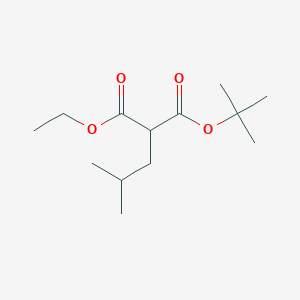
2,2,4-Trimethyloctane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyloctane-3,6-dione is an organic compound with a unique structure that includes two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyloctane-3,6-dione typically involves the alkylation of a suitable precursor, followed by oxidation. One common method includes the use of 2,2,4-trimethylpentane as a starting material, which undergoes a series of reactions including halogenation and subsequent oxidation to introduce the ketone groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The specific conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethyloctane-3,6-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation often involves reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyloctane-3,6-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, facilitating nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
2,2,4-Trimethylpentane: A structurally related alkane with similar physical properties but lacking the ketone groups.
2,2,6-Trimethyloctane: Another related compound with a different arrangement of methyl groups.
Uniqueness: 2,2,4-Trimethyloctane-3,6-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems sets it apart from other similar alkanes.
Propriétés
Numéro CAS |
105592-03-8 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
2,2,4-trimethyloctane-3,6-dione |
InChI |
InChI=1S/C11H20O2/c1-6-9(12)7-8(2)10(13)11(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
AYDIYRVGVQJDIX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
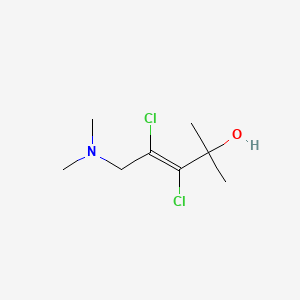

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)
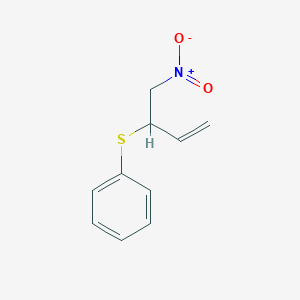
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
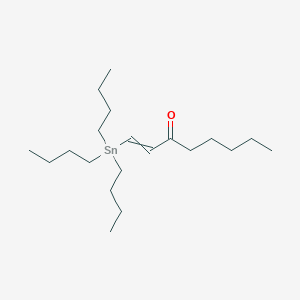
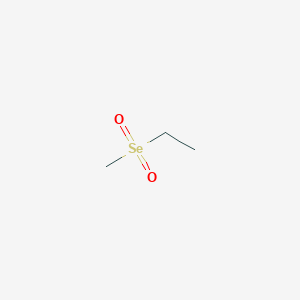

![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
![2,2'-[Dodeca-2,10-diyne-1,12-diylbis(oxy)]bis(oxane)](/img/structure/B14338281.png)
